5(6)-ROX
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Overview
Description
5(6)-Carboxy-X-rhodamine is a fluorescent dye commonly used in various scientific applications. It is known for its high photostability and bright fluorescence, making it an excellent choice for labeling and detection in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-X-rhodamine typically involves the condensation of rhodamine B with succinic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxy-X-rhodamine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxy-X-rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core.
Substitution: Substitution reactions can introduce different substituents to the rhodamine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of rhodamine with modified functional groups, which can be used for different applications in research and industry.
Scientific Research Applications
5(6)-Carboxy-X-rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of fluorescent sensors and markers for various industrial applications.
Mechanism of Action
The mechanism by which 5(6)-Carboxy-X-rhodamine exerts its effects involves the absorption of light at a specific wavelength, followed by the emission of fluorescence. The molecular targets include various biomolecules that can be labeled with the dye, allowing for their detection and analysis. The pathways involved in its action are primarily related to its interaction with light and the subsequent emission of fluorescence.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A parent compound of 5(6)-Carboxy-X-rhodamine, used in similar applications but with different properties.
Fluorescein: Another fluorescent dye with different spectral properties and applications.
Texas Red: A rhodamine derivative with distinct fluorescence characteristics.
Uniqueness
5(6)-Carboxy-X-rhodamine is unique due to its high photostability and bright fluorescence, making it more suitable for long-term imaging and detection applications compared to other dyes. Its carboxyl group also allows for easy conjugation to various biomolecules, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h2*9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBOZLYEMDRQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H60N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.